

Azido-PEG4-(CH2)3OH CAS number and molecular weight

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Compound of Interest		
Compound Name:	Azido-PEG4-(CH2)3OH	
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An In-depth Technical Guide to Azido-PEG4-(CH2)3OH

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is paramount for the successful design of novel molecular entities. **Azido-PEG4-(CH2)3OH** is a versatile hetero-bifunctional linker that plays a crucial role in the field of bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, applications, and relevant experimental considerations.

Core Properties

Azido-PEG4-(CH2)3OH is a polyethylene glycol (PEG)-based molecule containing an azide (N3) group at one end and a hydroxyl (OH) group at the other, separated by a tetraethylene glycol spacer.[1] This structure imparts desirable properties such as enhanced water solubility and biocompatibility to the conjugates it forms.[1]

Quantitative Data Summary

The fundamental physicochemical properties of **Azido-PEG4-(CH2)3OH** are summarized in the table below for easy reference and comparison.



Property	Value	Source
CAS Number	2028281-87-8	[1][2][3]
Molecular Formula	C11H23N3O5	
Molecular Weight	277.32 g/mol	_
Purity	≥95%	_
Monoisotopic Mass	277.16377084	-

Applications in Bioconjugation and Drug Development

The primary utility of **Azido-PEG4-(CH2)3OH** stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

Role as a PROTAC Linker

Azido-PEG4-(CH2)3OH is extensively used as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in **Azido-PEG4-(CH2)3OH** provides the necessary spacing and flexibility between the E3 ligase ligand and the target protein ligand.

Utility in Click Chemistry

The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, the azide can undergo:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction
 that occurs with strained cyclooctynes like DBCO or BCN, offering an alternative for
 biological systems where copper toxicity is a concern.



The hydroxyl group provides a versatile point for further modification, such as esterification or etherification, allowing for the attachment of this linker to a wide range of molecules.

Experimental Protocols and Methodologies

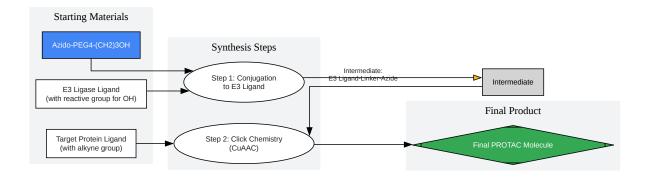
The following sections outline generalized experimental protocols involving **Azido-PEG4- (CH2)3OH**.

General Stock Solution Preparation

To prepare a stock solution of **Azido-PEG4-(CH2)30H**, the appropriate solvent should be selected based on the desired concentration. For instance, to prepare a 1 mM stock solution, 3.6059 mL of solvent would be added to 1 mg of the compound. For increased solubility, it is recommended to heat the solution to 37°C and sonicate. Prepared stock solutions should be stored in aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

PROTAC Synthesis Workflow

A common application is the synthesis of a PROTAC, which involves conjugating a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the **Azido-PEG4-(CH2)3OH** linker. A representative workflow is depicted below.



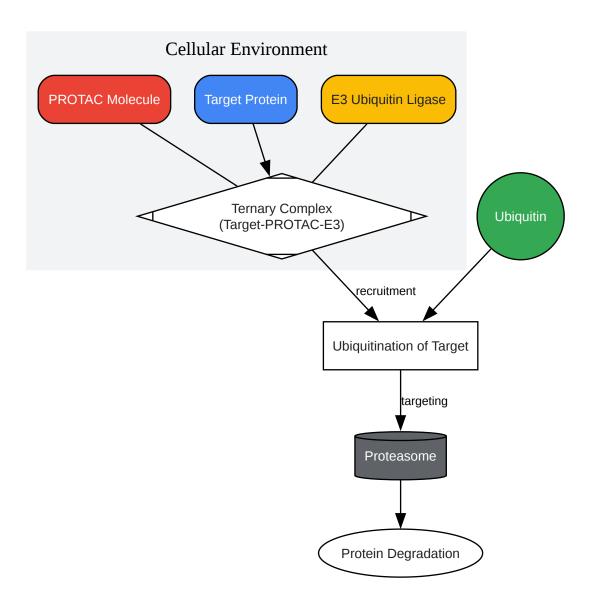


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The logical flow of this process is illustrated in the diagram below.



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Caption: The mechanism of PROTAC-mediated degradation of a target protein.

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References

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